molecular formula C15H19N5 B12260623 N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12260623
M. Wt: 269.34 g/mol
InChI Key: JIZXSYQBJQHENE-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C15H19N5/c1-19(14-4-2-3-7-17-14)13-5-10-20(11-6-13)15-12-16-8-9-18-15/h2-4,7-9,12-13H,5-6,10-11H2,1H3

InChI Key

JIZXSYQBJQHENE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CN=C2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine, followed by methylation and subsequent coupling with pyridine derivatives . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various functionalized derivatives, enhancing the compound’s versatility for different applications.

Scientific Research Applications

N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(pyrazin-2-yl)piperidin-4-yl]pyridin-2-amine stands out due to its unique combination of pyrazine, piperidine, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

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